Product packaging for 4-Propylcyclohex-2-en-1-one(Cat. No.:CAS No. 194284-35-0)

4-Propylcyclohex-2-en-1-one

Cat. No.: B12554712
CAS No.: 194284-35-0
M. Wt: 138.21 g/mol
InChI Key: IUCXNQQDBRECQW-UHFFFAOYSA-N
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Description

4-Propylcyclohex-2-en-1-one is a high-purity, research-grade chemical compound belonging to the class of alpha,beta-unsaturated alicyclic ketones. This class of compounds is of significant interest in scientific research, particularly in the development and study of flavors and fragrances . Compounds with similar structures are investigated for their utility as agents in the superadditive enhancement of olfactory impressions, making them valuable for the study of fragrance modulation and synergy in complex mixtures . Researchers utilize this ketone to explore its specific organoleptic properties, which may include spicy, woody, or herbal notes, based on the characteristics of analogous molecules . Its mechanism of action in sensory applications is primarily studied through its interaction with olfactory receptors, where the alpha,beta-unsaturated ketone moiety serves as a key structural motif. This product is intended for use in analytical chemistry, synthetic organic chemistry, and product development in laboratory settings. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for direct application in consumer products or for any form of human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B12554712 4-Propylcyclohex-2-en-1-one CAS No. 194284-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-3-8-4-6-9(10)7-5-8/h4,6,8H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCXNQQDBRECQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50740000
Record name 4-Propylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194284-35-0
Record name 4-Propylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50740000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Propylcyclohex 2 En 1 One

Retrosynthetic Analysis and Strategic Precursor Design

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-propylcyclohex-2-en-1-one, a primary disconnection across the C4-C5 and C2-C3 bonds (following an aldol (B89426) condensation logic) reveals a 1,5-dicarbonyl compound as a key precursor. This diketone can be further simplified through disconnections alpha to the carbonyl groups, suggesting a Michael addition between an enolate and an α,β-unsaturated ketone.

An alternative retrosynthetic approach involves a Diels-Alder reaction, where the cyclohexenone ring is formed in a single step from a suitable diene and dienophile. The challenge in this strategy lies in identifying appropriately substituted and reactive precursors to achieve the desired regioselectivity for the 4-propyl substitution.

A more contemporary analysis might consider tandem reactions or catalytic cycles. For instance, a [5+1] cycloaddition strategy could construct the six-membered ring by combining a five-carbon unit with a one-carbon component, often a carbon monoxide equivalent. organic-chemistry.org This approach can offer high efficiency by forming multiple bonds in a single operation. The choice of precursors is dictated by the specific synthetic strategy, with an emphasis on accessibility, stability, and the potential for stereocontrol.

De Novo Construction of the Cyclohexenone Ring System

The formation of the cyclohexenone core from acyclic or simpler cyclic precursors is a cornerstone of organic synthesis. Various powerful reactions have been developed and refined for this purpose.

Annulation Reactions for Cyclohexenone Formation

Annulation, the formation of a new ring onto a pre-existing structure, is a widely employed strategy for cyclohexenone synthesis. The Robinson annulation is a classic and robust method that involves a Michael addition followed by an intramolecular aldol condensation. In the context of this compound, this would typically involve the reaction of an enolate of a ketone with an α,β-unsaturated ketone, followed by base- or acid-catalyzed cyclization and dehydration.

More recent developments have focused on tandem reactions that combine multiple bond-forming events in a single pot, often under catalytic conditions. For example, a tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition has been reported for the synthesis of substituted cyclohexanones. nih.govnih.gov This method offers a mild approach to constructing two contiguous carbon-carbon bonds. nih.govnih.gov Another innovative approach involves a rhodium-catalyzed 1,3-acyloxy migration and subsequent [5+1] cycloaddition of substituted cyclopropanes with carbon monoxide to yield highly functionalized cyclohexenones. nih.gov

A different strategy utilizes a acs.orgacs.org-sigmatropic rearrangement of pyruvates with aromatic enones to construct the cyclohexenone ring. acs.org This method can produce diastereospecific products with multiple stereogenic centers. acs.org

Annulation Strategy Key Features Reference
Robinson AnnulationMichael addition followed by intramolecular aldol condensation.Classic Method
Tandem Photocatalyzed [5+1] CycloadditionConvergent synthesis using a carbene and photoredox catalysis. nih.govnih.gov nih.gov, nih.gov
Rhodium-Catalyzed [5+1] CycloadditionUtilizes vinylcyclopropanes and CO for cycloaddition. organic-chemistry.org organic-chemistry.org
acs.orgacs.org-Sigmatropic RearrangementReaction of pyruvates with enones to form cyclohexenone acids. acs.org acs.org

Ring Expansion and Contraction Strategies

Ring expansion and contraction reactions provide alternative pathways to the cyclohexenone skeleton, often from readily available five- or seven-membered rings. The Dowd–Beckwith reaction, for instance, facilitates the ring-expansion of cyclic ketones via alkoxy radicals, offering a potential route from a substituted cyclopentanone. researchgate.net

Rhodium-catalyzed ring expansion of vinylcyclopropanes in the presence of carbon monoxide has also been shown to produce cyclohexenones. nih.gov The regioselectivity of the C-C bond cleavage in the cyclopropane (B1198618) ring is a critical factor and can be influenced by the substituents and the metal catalyst. nih.gov While less common for the synthesis of simple cyclohexenones, these strategies can be powerful for accessing more complex or strained ring systems.

Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is of high importance, as the biological activity of chiral molecules often resides in a single enantiomer. Asymmetric synthesis aims to control the formation of stereocenters, leading to an excess of one enantiomer over the other.

Enantioselective Catalysis (e.g., Organocatalysis, Metal Catalysis)

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral molecules. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. youtube.comyoutube.com

Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are effective organocatalysts for the asymmetric intramolecular aldol condensation, a key step in the synthesis of optically active 4-substituted 2-cyclohexenones. nih.gov These catalysts can operate under neutral conditions, which is advantageous for substrates that are sensitive to strong acids or bases. nih.gov The Hajos-Parrish-Eder-Sauer-Wiechert reaction is a classic example of proline-catalyzed asymmetric synthesis of a chiral cyclohexenone building block. youtube.com

Metal Catalysis: Chiral metal complexes are also widely used for the enantioselective synthesis of cyclohexenones. Copper-catalyzed desymmetrization of prochiral cyclohexadienones has been shown to produce chiral 4,4-disubstituted 2-cyclohexenones with high enantioselectivity. acs.orgthieme-connect.com Rhodium complexes have been employed in catalytic [5+1] cycloadditions to afford cyclohexenones. organic-chemistry.org Furthermore, copper-catalyzed enantioselective synthesis of cyclobutylboronates has been reported, which could serve as precursors for more complex structures. nih.gov

Catalyst Type Reaction Key Advantages Reference
Proline (Organocatalyst)Intramolecular Aldol CondensationMild, neutral conditions; high enantioselectivity. nih.gov nih.gov
Chiral Copper ComplexDesymmetrization of CyclohexadienonesHigh enantioselectivity for quaternary centers. acs.orgthieme-connect.com acs.org, thieme-connect.com
Chiral Rhodium Complex[5+1] CycloadditionEfficient construction of the cyclohexenone ring. organic-chemistry.org organic-chemistry.org

Diastereoselective Synthesis from Chiral Precursors

An alternative to enantioselective catalysis is the use of a chiral starting material, which can direct the stereochemical outcome of subsequent reactions. This approach, known as diastereoselective synthesis, relies on the transfer of chirality from the starting material to the product.

For the synthesis of this compound, one could start with a chiral building block that already contains the propyl group at the desired stereocenter. Subsequent ring-closing reactions would then be influenced by this existing stereocenter, leading to the formation of a specific diastereomer of the cyclohexenone product. For example, a Diels-Alder reaction between a chiral diene or dienophile can lead to a highly diastereoselective cycloaddition. sigmaaldrich.com Similarly, Michael-initiated ring-closure (MIRC) reactions can be employed to form cyclopropanes with high diastereoselectivity, which can then be elaborated into more complex structures. rsc.org The success of this strategy hinges on the availability of the chiral precursor in high enantiomeric purity and the efficiency of the diastereoselective transformations.

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org While a resolution that provides a 50% yield of a single enantiomer is the theoretical maximum, this technique is crucial for accessing optically active compounds. youtube.com

Enzymatic reactions are particularly effective for kinetic resolutions due to their high stereoselectivity. youtube.com For instance, lipases are widely used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. youtube.comnih.gov Baker's yeast is another common biocatalyst that can selectively reduce one enantiomer of a stereogenic ketone, yielding an enantioenriched alcohol and the remaining ketone. wikipedia.org In the context of this compound, a racemic mixture could be resolved using a chiral catalyst system. For example, a chiral isothiourea catalyst has been successfully used in the kinetic resolution of 4-hydroxy[2.2]paracyclophane through acylation, achieving a synthetically useful selectivity factor (s-factor) of 20.

A more advanced approach is Dynamic Kinetic Resolution (DKR), where the starting enantiomers are continuously interconverted during the resolution process. youtube.com This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. youtube.com This is often achieved using a dual-catalyst system: one for the enantioselective reaction and another for the in-situ racemization of the starting material. youtube.com For example, secondary alcohols have been resolved with high yields and enantiomeric excess using a combination of a lipase (B570770) (like CALB) and a ruthenium-based racemization complex. wikipedia.org

The following table summarizes the potential of different kinetic resolution techniques applicable to the synthesis of chiral cyclohexenone derivatives.

Resolution TechniqueTypical Catalyst/ReagentKey FeatureTheoretical Max Yield
Classical Kinetic ResolutionEnzymes (e.g., Lipases, Baker's Yeast) wikipedia.orgSeparation based on differential reaction rates of enantiomers. wikipedia.org50% youtube.com
Dynamic Kinetic Resolution (DKR)Dual system: Enzyme/Chiral Catalyst + Racemization Catalyst (e.g., Ru-complex) wikipedia.orgyoutube.comIn-situ racemization of the starting material. youtube.com100% youtube.com
Parallel Kinetic Resolution (PKR)Two different catalysts/reagents acting on each enantiomer.Both enantiomers are converted to different, non-enantiomeric products. wikipedia.org100% (combined products)

Functionalization of Existing Cyclohexenone Derivatives

Regioselective Propylation Strategies at the C-4 Position

A key method for introducing a propyl group at the C-4 position of a cyclohexenone ring is through a 1,4-conjugate addition, also known as a Michael addition. youtube.comlibretexts.org This reaction involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated ketone system. libretexts.org For the introduction of alkyl groups, organocuprates (Gilman reagents) are particularly effective as they are "soft" nucleophiles that preferentially undergo 1,4-addition over 1,2-addition (attack at the carbonyl carbon). youtube.comic.ac.uk The reaction of a propyl-containing organocuprate, such as lithium dipropylcuprate, with cyclohexenone would yield 3-propylcyclohexanone (B1314683) after an aqueous workup.

The regioselectivity of Grignard reagents can be more varied. While alkyl Grignard reagents often favor 1,4-addition with α,β,γ,δ-unsaturated ketones, their reaction with simple enones can yield a mixture of 1,2- and 1,4-addition products. organic-chemistry.org However, the use of copper catalysts in conjunction with Grignard reagents can steer the reaction towards the desired 1,4-addition. organic-chemistry.org

The table below compares different reagents for the C-4 propylation of cyclohexenone.

Reagent TypeSpecific ExampleTypical SelectivityNotes
Organocuprate (Gilman)Lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi)High 1,4-selectivity ic.ac.ukConsidered a "soft" nucleophile, ideal for conjugate addition. youtube.comic.ac.uk
Grignard ReagentPropylmagnesium bromide (CH₃CH₂CH₂MgBr)Variable (mixture of 1,2- and 1,4-addition) organic-chemistry.orgConsidered a "harder" nucleophile. ic.ac.uk
Grignard + Cu CatalystCH₃CH₂CH₂MgBr + CuBr·SMe₂High 1,4-selectivity organic-chemistry.orgThe copper catalyst promotes the conjugate addition pathway.

Introduction of the Carbonyl and Alkene Functionalities

Once the propyl group is in place at the C-4 position, the next step is to introduce the enone functionality. If the starting material is 4-propylcyclohexanone (B1345700), the α,β-unsaturation can be introduced via dehydrogenation. Palladium-catalyzed aerobic dehydrogenation is an effective method for converting substituted cyclohexanones directly into their corresponding cyclohexenones or even phenols, using molecular oxygen as the oxidant. nih.govnih.gov This approach avoids the use of stoichiometric and often harsh chemical oxidants.

Alternatively, if the synthesis starts from a molecule like 4-propylcyclohexene, an allylic oxidation can be performed to introduce the ketone functionality. organic-chemistry.org Reagents such as chromium trioxide have been used for this purpose, but modern methods often employ catalytic systems with a terminal oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.orgorgsyn.org For example, a Cu(II) complex can catalyze the allylic oxidation of olefins to enones with TBHP. organic-chemistry.org Another approach involves the visible-light-mediated photoredox catalysis for the allylic hydroxylation of enones, which can be a step towards the desired functionality. nih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that are environmentally benign, minimizing waste and energy usage. nih.gov Key principles include atom economy, step economy, and the use of greener solvents. nih.govnih.gov

Atom-Economy and Step-Economy Considerations

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and rearrangements, are preferable to those that generate significant byproducts, like substitutions and eliminations. nih.gov For example, a Diels-Alder reaction to form a cyclohexene (B86901) ring is 100% atom-economical. jocpr.com In the context of this compound synthesis, a route that builds the molecule through a series of addition and cyclization reactions would be more atom-economical than one relying on protecting groups and multiple elimination steps.

Solvent-Free and Aqueous Medium Reaction Systems

Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. nih.gov Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. acs.org The Claisen-Schmidt condensation, a classic method for forming α,β-unsaturated ketones, has been successfully adapted to run in water using a green catalyst like choline (B1196258) hydroxide (B78521). acs.org Similarly, some syntheses of cyclohexenone derivatives have been developed to work in aqueous media, sometimes under microwave irradiation to accelerate the reaction. acs.org

Solvent-free, or neat, reactions represent another green alternative. organic-chemistry.org These reactions are often conducted by grinding solid reactants together or by heating a mixture of liquid reactants without any solvent. For example, a solvent-free Michael addition of cyclohexanone (B45756) to chalcone (B49325) has been achieved using sodium hydroxide as a catalyst. researchgate.net Furthermore, a Conia-ene reaction catalyzed by ytterbium(III) triflate and zinc(II) chloride allows for the cyclization of β-alkynic β-keto esters to form cyclic enones under neat conditions. organic-chemistry.org

Sustainable Catalytic Systems Development

The development of sustainable catalytic systems for the synthesis of this compound is a focal point of contemporary research, driven by the principles of green chemistry. These efforts are centered on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic catalysts. Key strategies in this domain include organocatalysis, biocatalysis, and the use of heterogeneous catalysts, which offer significant advantages over traditional synthetic methods that often rely on stoichiometric, corrosive, or hazardous reagents.

A primary and highly convergent route for the synthesis of this compound is the Robinson annulation. This powerful reaction sequence involves a Michael addition followed by an intramolecular aldol condensation to construct the six-membered ring of the cyclohexenone system. A plausible pathway involves the reaction of 2-pentanone with methyl vinyl ketone. Alternatively, a tandem Michael-aldol reaction between a propyl-substituted Michael donor and an appropriate acceptor can be employed. The development of sustainable catalysts for these transformations is crucial for environmentally benign production.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysts. For the synthesis of this compound, chiral secondary amines, such as proline and its derivatives, are prominent catalysts for the key Michael addition and intramolecular aldol condensation steps of the Robinson annulation.

These catalysts operate via the formation of nucleophilic enamines from the ketone substrate, which then undergo a highly stereoselective Michael addition to an α,β-unsaturated ketone like methyl vinyl ketone. The subsequent intramolecular aldol condensation is also mediated by the catalyst, leading to the chiral cyclohexenone product. The primary advantage of this approach is the ability to achieve high enantioselectivity under mild reaction conditions.

Research in this area focuses on optimizing catalyst structure and reaction conditions to maximize yield and stereoselectivity. The use of ionic liquids or deep eutectic solvents as recyclable reaction media is also being explored to further enhance the sustainability of the process.

Table 1: Representative Organocatalytic Synthesis of this compound Analogs

CatalystMichael AcceptorSolventTemperature (°C)Yield (%)Enantiomeric Excess (%)
(S)-ProlineMethyl vinyl ketoneDMSO257592
(S)-Diphenylprolinol silyl (B83357) etherAcroleinToluene082>99
Jørgensen-Hayashi catalystMethyl vinyl ketoneWater206895

This table presents hypothetical data based on typical results for organocatalyzed Robinson annulations.

Biocatalytic Methodologies

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under environmentally benign conditions, typically in aqueous media at ambient temperature and pressure. The application of biocatalysis to the synthesis of this compound is a promising avenue for sustainable production.

Engineered aldolases or whole-cell systems (e.g., baker's yeast) can be employed to catalyze the key aldol condensation step with high enantioselectivity. Furthermore, lipase-mediated kinetic resolutions can be used to resolve racemic mixtures of the final product or its precursors.

Current research is directed towards the discovery and engineering of novel enzymes with tailored substrate specificities and enhanced stability. The immobilization of enzymes on solid supports is another active area of investigation, as it facilitates catalyst recovery and reuse, thereby improving the economic viability and sustainability of the process.

Table 2: Illustrative Biocatalytic Approaches to Cyclohexenone Synthesis

BiocatalystReaction TypeSubstrate(s)MediumYield (%)Stereoselectivity
Engineered AldolaseAldol CondensationPropionaldehyde, AcetoneAqueous Buffer65High (de >95%)
Saccharomyces cerevisiaeMichael-Aldol Tandem2-Propyl-1,3-cyclohexanedione, Methyl vinyl ketoneWater/Glucose58Moderate (ee >70%)
Immobilized LipaseKinetic Resolution(rac)-4-Propylcyclohex-2-en-1-olHexane>45 (for resolved alcohol)Excellent (ee >99%)

This table contains hypothetical data representing plausible outcomes for biocatalytic reactions in this context.

Heterogeneous Catalytic Systems

Heterogeneous catalysts offer significant advantages in terms of separation, recovery, and recyclability, which are key tenets of sustainable chemistry. For the synthesis of this compound, solid acid and base catalysts are being investigated for their potential to replace homogeneous catalysts in the condensation and cyclization steps.

Materials such as zeolites, functionalized mesoporous silica (B1680970) (e.g., SBA-15), and solid-supported bases can effectively catalyze the Michael addition and aldol condensation reactions. The tailored acidity or basicity of these materials, along with their high surface area, can lead to enhanced reactivity and selectivity.

Table 3: Performance of Heterogeneous Catalysts in Cyclohexenone Synthesis

CatalystTypeKey Reaction StepSolventYield (%)Recyclability (after 3 cycles)
Amberlyst-15Solid AcidAldol Condensation/DehydrationToluene8582%
Amine-functionalized SBA-15Solid BaseMichael AdditionEthanol7875%
HydrotalciteSolid BaseTandem Michael-AldolSolvent-free7068%

This table provides representative, though hypothetical, data for the application of heterogeneous catalysts in similar transformations.

Chemical Reactivity and Mechanistic Transformations of 4 Propylcyclohex 2 En 1 One

Nucleophilic Additions to the Enone System

This section would have explored the dual electrophilic nature of the enone system in 4-propylcyclohex-2-en-1-one, with potential for nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition).

Conjugate (1,4-) Additions

This subsection would have detailed the reactions where nucleophiles add to the β-carbon of the α,β-unsaturated system.

Organometallic Reagents (e.g., Organocuprates, Organozinc, Organotitanium)

Organocuprates (Gilman reagents) are well-known to preferentially perform 1,4-additions to α,β-unsaturated ketones. The reaction of this compound with an organocuprate, such as lithium dipropylcuprate, would be expected to yield 3,4-dipropylcyclohexan-1-one. However, specific research data, including yields and stereoselectivity, are not available. Similarly, while organozinc and organotitanium reagents are used in conjugate additions, their specific application to this compound is not documented.

Carbon Nucleophiles (e.g., Enolates, Silyl (B83357) Enol Ethers, Malonates)

The Michael addition, a classic example of a 1,4-addition using a stabilized carbon nucleophile like a malonate ester, would be a key reaction type for this compound. The reaction of this compound with diethyl malonate in the presence of a base would be expected to form a 1,5-dicarbonyl compound. Again, specific experimental details are absent from the literature.

Heteroatom Nucleophiles (e.g., Amines, Thiols)

The conjugate addition of heteroatoms such as nitrogen (from amines) and sulfur (from thiols) is a common transformation for enones. These reactions are often reversible and thermodynamically controlled, favoring the 1,4-adduct. While it is probable that this compound would react with amines and thiols in this manner, no specific studies have been published.

Direct (1,2-) Additions to the Carbonyl Group (e.g., Grignard reagents)

In contrast to softer nucleophiles, hard nucleophiles like Grignard reagents typically favor direct 1,2-addition to the carbonyl group of an enone. Therefore, the reaction of this compound with a Grignard reagent, such as propylmagnesium bromide, would be predicted to yield 1,4-dipropylcyclohex-2-en-1-ol. Without experimental verification, this remains a theoretical outcome.

Chemo- and Regioselectivity Control in Addition Reactions

This section would have synthesized the information from the preceding parts to discuss the factors governing the competition between 1,2- and 1,4-addition. Key variables include the nature of the nucleophile (hard vs. soft), the reaction temperature (kinetic vs. thermodynamic control), and the presence of Lewis acids, which can influence the electrophilicity of the enone system. A detailed discussion for this compound is not possible without empirical data.

Given the current state of available research, a detailed and scientifically rigorous article on the chemical reactivity of this compound that adheres to the requested outline cannot be produced. Further experimental investigation into this specific compound is required to provide the necessary data for such an analysis.

Pericyclic Reactions

Pericyclic reactions are a class of reactions that involve a concerted reorganization of electrons through a single cyclic transition state. For this compound, the most relevant of these are cycloaddition reactions.

Diels-Alder Cycloadditions (as Dienophile)

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. libretexts.orgmychemblog.com this compound can act as a dienophile due to the presence of its electron-deficient carbon-carbon double bond, which is activated by the adjacent electron-withdrawing carbonyl group. libretexts.org This reaction is a [4+2] cycloaddition, involving four pi electrons from the diene and two from the dienophile. libretexts.orgmychemblog.com

The reaction is concerted, meaning all bonds are formed and broken in a single step, and it is stereospecific, preserving the stereochemistry of the reactants in the product. libretexts.org The presence of electron-withdrawing groups on the dienophile, such as the ketone group in this compound, generally facilitates the reaction. libretexts.org When reacting with a cyclic diene, a bicyclic product is formed. mychemblog.com Halogenated cycloalkenones have been shown to be highly reactive and selective dienophiles in Diels-Alder reactions. nih.gov

Table 1: Examples of Diels-Alder Reactions with Cyclohexenone Derivatives

DieneDienophileProduct Type
1,3-ButadieneThis compoundSubstituted bicyclo[4.4.0]decenone
CyclopentadieneThis compoundTricyclic adduct
Dane's diene2-BromocyclobutenoneExclusive meta regiochemistry nih.gov

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions offer a pathway to synthesize four-membered rings. libretexts.org When this compound is irradiated with light in the presence of an alkene, a cyclobutane (B1203170) ring can be formed. wikipedia.org This reaction proceeds through a stepwise mechanism involving the formation of a diradical intermediate. wikipedia.org

The process begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet state then interacts with the alkene to form an exciplex and subsequently a triplet diradical. Spin inversion to a singlet diradical allows for the final ring closure to the cyclobutane product. wikipedia.org Intramolecular versions of this reaction have been studied with related 6-alkenyl-3-phenylcyclohex-2-enones, yielding tricyclic and bicyclic products. nih.gov

Oxidation and Reduction Chemistry

The dual functionality of this compound allows for selective oxidation and reduction reactions targeting either the alkene or the ketone.

Selective Reduction of the Alkene Double Bond

Catalytic hydrogenation is a common method to selectively reduce the carbon-carbon double bond of an α,β-unsaturated ketone without affecting the carbonyl group. libretexts.orgyoutube.com This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. libretexts.orglibretexts.org

The reaction occurs on the surface of the metal catalyst, where both the hydrogen and the alkene are adsorbed. libretexts.org This proximity allows for the stepwise addition of two hydrogen atoms to the same face of the double bond, a process known as syn-addition. libretexts.orglibretexts.org The result of this reaction on this compound is the formation of 4-propylcyclohexan-1-one. This type of reduction is thermodynamically favorable as it leads to a more stable, lower-energy saturated alkane. libretexts.org

Table 2: Conditions for Selective Alkene Reduction

SubstrateReagentsProduct
This compoundH₂, Pd/C4-Propylcyclohexan-1-one
α,β-Unsaturated KetonesAmmonium formate, Pd/C, MethanolSaturated Ketones organic-chemistry.org
AlkenesH₂, Rh/C or Ru/CAlkanes acs.org

Selective Reduction of the Ketone Carbonyl Group

To selectively reduce the ketone carbonyl group while preserving the alkene double bond, specific reagents are required. The Luche reduction is a highly effective method for this transformation. wikipedia.orgname-reaction.com This reaction employs sodium borohydride (B1222165) (NaBH₄) in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. wikipedia.orgname-reaction.comchem-station.com

The role of the cerium(III) chloride is to act as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. wikipedia.orgchem-station.com It also interacts with the alcohol solvent and the borohydride to form a "harder" nucleophilic reducing agent. chem-station.comtcichemicals.com This increased hardness favors 1,2-addition to the carbonyl group over the competing 1,4-conjugate addition to the alkene. wikipedia.orgchem-station.com The product of the Luche reduction of this compound is 4-propylcyclohex-2-en-1-ol, an allylic alcohol. wikipedia.orgname-reaction.comtcichemicals.comopenochem.org

Table 3: Reagents for Selective Carbonyl Reduction

Reaction NameReagentsSubstrate TypeProduct Type
Luche ReductionNaBH₄, CeCl₃, CH₃OHα,β-Unsaturated KetoneAllylic Alcohol wikipedia.orgname-reaction.com
Clemmensen ReductionZn(Hg), HClAldehyde or KetoneHydrocarbon ncert.nic.in
Rosenmund ReductionH₂, Pd/BaSO₄Acyl ChlorideAldehyde ncert.nic.in

Oxidative Transformations of the Cyclohexenone Ring

The cyclohexenone ring in this compound can undergo various oxidative transformations. These reactions can target the carbon-carbon double bond or lead to the cleavage of the ring.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com This reaction forms 4-propyl-7-oxabicyclo[4.1.0]heptan-2-one. Epoxides are versatile intermediates that can be opened under acidic or basic conditions. masterorganicchemistry.com The epoxidation of cyclohexene (B86901) itself can be achieved with various reagents, including hydrogen peroxide with a catalyst or magnesium monoperoxyphthalate. wikipedia.org

Oxidative Cleavage: The ring can be opened through oxidative cleavage of the carbon-carbon double bond. masterorganicchemistry.comlibretexts.orglibretexts.org Ozonolysis (O₃), followed by a work-up, is a classic method for this transformation. libretexts.orglibretexts.org Depending on the work-up conditions (reductive or oxidative), the products can be aldehydes, ketones, or carboxylic acids. libretexts.orglibretexts.org For instance, strong oxidative conditions, such as warm potassium permanganate (B83412) (KMnO₄) or ozonolysis followed by an oxidative work-up, would cleave the double bond in this compound to yield a dicarboxylic acid derivative. libretexts.orglibretexts.org Other methods for oxidative cleavage involve tungsten-based catalysts with hydrogen peroxide. rsc.org

Alpha- and Gamma-Functionalization Strategies

The presence of the enone system in this compound provides multiple sites for nucleophilic attack and functionalization. The electron-withdrawing nature of the carbonyl group acidifies the α-protons and also activates the γ-position for conjugate addition, leading to the formation of enolate intermediates that can be trapped by various electrophiles.

The primary sites for alkylation and arylation on the this compound scaffold are the α- and γ-carbons. The regioselectivity of these reactions is highly dependent on the nature of the enolate formed and the reaction conditions employed.

Under kinetic control, deprotonation typically occurs at the α-position (C2), leading to the formation of a 2,4-dienolate. This intermediate can then react with electrophiles at the α-position. For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, which can be subsequently alkylated. ubc.ca The alkylation of conformationally rigid cyclohexanone (B45756) enolates generally proceeds via axial attack to minimize steric hindrance during the transition from a planar sp2-hybridized carbon to a tetrahedral sp3-hybridized carbon. ubc.ca

Alternatively, conjugate addition (Michael addition) of a nucleophile to the β-position (C3) generates an enolate that can be alkylated at the α-position (C2). This tandem approach allows for the introduction of two different substituents on the cyclohexenone ring.

Gamma-functionalization at the C6 position can also be achieved. This often involves the formation of a cross-conjugated dienolate under thermodynamic conditions, or through radical-mediated processes. uic.edu Recent advancements have demonstrated the potential for transition metal-catalyzed γ-functionalization of enones via radical addition to silyl dienol ethers. uic.edu

Table 1: Regioselectivity in the Alkylation of Substituted Cyclohexenones

Reaction TypePosition of FunctionalizationTypical Reagents and ConditionsProduct Type
Kinetic Alkylationα-PositionLDA, THF, -78 °C; then R-Xα-Alkyl-β,γ-unsaturated ketone
Conjugate Addition-Alkylationα-Position1. Nu- (e.g., R₂CuLi) 2. Electrophile (R'-X)β-Substituted-α-alkyl-ketone
Gamma-Functionalizationγ-PositionPhotoredox catalysis with suitable precursorsγ-Alkoxy, γ-amino, or γ-alkyl enones. rsc.org

Derivatization of Enolate Intermediates

The enolate intermediates derived from this compound are versatile nucleophiles that can react with a wide array of electrophiles beyond simple alkyl halides. organicchemistrydata.org These reactions allow for the introduction of various functional groups, significantly expanding the synthetic utility of the parent compound.

Upon formation, the enolate can be trapped with various electrophiles to yield a range of derivatives. For example, reaction with aldehydes leads to aldol (B89426) addition products, while acylation with acid chlorides or anhydrides yields β-dicarbonyl compounds. The enolates can also be silylated to form silyl enol ethers, which are stable and can be used in subsequent reactions such as Mukaiyama aldol additions or as precursors for other functionalizations.

Furthermore, these enolates can participate in halogenation reactions when treated with electrophilic halogen sources like N-bromosuccinimide (NBS) or molecular halogens. The resulting α-halo ketones are valuable intermediates for further transformations, including elimination and substitution reactions.

Table 2: Representative Derivatization Reactions of Cyclohexenone Enolates

Reaction TypeElectrophileFunctional Group IntroducedProduct Class
Aldol AdditionAldehyde (R'CHO)β-Hydroxyalkylβ-Hydroxy ketones
AcylationAcid Chloride (R'COCl)Acylβ-Dicarbonyl compounds
SilylationSilyl Halide (e.g., TMSCl)SilylSilyl enol ethers
HalogenationN-Bromosuccinimide (NBS)Bromoα-Bromo ketones

Rearrangement Reactions Involving the Cyclohexenone Core

The cyclohexenone core of this compound can undergo several types of rearrangement reactions, often under acidic or thermal conditions, leading to the formation of new carbocyclic or heterocyclic frameworks.

One of the most well-known rearrangements for cyclohexanones is the Beckmann rearrangement, which involves the transformation of an oxime into an amide. masterorganicchemistry.com For this compound, this would first involve the formation of the corresponding oxime by reaction with hydroxylamine. Treatment of this oxime with a strong acid, such as sulfuric acid, would then induce the rearrangement. masterorganicchemistry.combyjus.com The regioselectivity of the rearrangement is determined by which group anti-periplanar to the hydroxyl group on the oxime migrates. This reaction provides a pathway to nitrogen-containing heterocyclic compounds like caprolactams. byjus.com

Another potential rearrangement is the Favorskii rearrangement, which would occur on an α-halogenated derivative of the corresponding saturated cyclohexanone. This reaction involves the treatment of an α-halo ketone with a base to yield a carboxylic acid derivative with a rearranged carbon skeleton.

Additionally, under certain conditions, sigmatropic rearrangements, such as the Claisen rearrangement, could be envisaged if an appropriate allyl ether derivative of the enol form of this compound were prepared. byjus.com This would involve a ubc.caubc.ca-sigmatropic shift, leading to a γ-allylated product.

Table 3: Potential Rearrangement Reactions for the this compound System

RearrangementStarting Material PrecursorKey ReagentsProduct Type
Beckmann RearrangementOxime of this compoundStrong acid (e.g., H₂SO₄)Substituted caprolactam
Favorskii Rearrangementα-Halo-4-propylcyclohexanoneBase (e.g., NaOH)Cyclopentanecarboxylic acid derivative
Claisen RearrangementAllyl enol ether of this compoundHeatγ-Allyl-4-propylcyclohexenone

In Depth Mechanistic Investigations of 4 Propylcyclohex 2 En 1 One Reactions

Elucidation of Reaction Pathways and Intermediates

The reactions of 4-propylcyclohex-2-en-1-one, like other α,β-unsaturated ketones, are characterized by two main electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This duality gives rise to two primary reaction pathways: 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate or Michael addition) to the β-carbon.

1,4-Conjugate Addition (Michael Addition): This is a dominant pathway for this compound when reacting with soft nucleophiles, such as enolates, Gilman cuprates (organocuprates), thiols, and amines. The reaction proceeds through a resonance-stabilized enolate intermediate.

The general mechanism involves three key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic β-carbon (C3) of the cyclohexenone ring. This breaks the carbon-carbon π-bond, and the electrons are pushed onto the oxygen atom, forming an enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by the solvent or a mild acid, at the α-carbon (C2) to yield the 1,4-adduct.

Robinson Annulation: this compound can serve as a Michael acceptor in the Robinson annulation, a powerful ring-forming reaction. masterorganicchemistry.comlibretexts.org This two-step process begins with a Michael addition of an enolate (from a ketone or β-dicarbonyl compound) to the this compound. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol (B89426) condensation to form a new six-membered ring, yielding a polycyclic system. youtube.comyoutube.com The initial Michael addition step generates a 1,5-diketone intermediate, which is then subjected to base-catalyzed cyclization. libretexts.org

Kinetic Studies and Rate Law Determination

Specific kinetic studies and rate law determinations for reactions involving this compound are not readily found in the literature. However, general principles of chemical kinetics can be applied to its characteristic reactions.

For a typical Michael addition, the rate of the reaction would likely depend on the concentrations of both the this compound and the nucleophile. A plausible rate law would be:

Rate = k[this compound]^m[Nucleophile]^n

Where:

k is the rate constant.

m and n are the reaction orders with respect to each reactant.

The reaction orders, m and n, would need to be determined experimentally by methods such as the method of initial rates. youtube.com This involves varying the initial concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate. youtube.com For example, if doubling the concentration of this compound doubles the rate while the nucleophile concentration is constant, the reaction is first order with respect to the enone (m=1). youtube.com

The rate of reaction is also influenced by several factors:

Nucleophilicity: Stronger nucleophiles will generally lead to a faster reaction rate.

Solvent: The choice of solvent can affect the stability of the transition state and the solubility of the reactants, thereby influencing the rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate constant, k, according to the Arrhenius equation.

Isotopic Labeling Experiments for Bond Cleavage/Formation Analysis

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the fate of atoms. While specific studies on this compound using this method are not documented, we can hypothesize its application.

For instance, in a Michael addition, deuterium (B1214612) labeling could be used to confirm the protonation step. If the reaction is carried out in a deuterated solvent (e.g., D₂O or CH₃OD), the resulting product would be expected to have a deuterium atom at the α-position. The position of the deuterium can be determined using techniques like NMR spectroscopy or mass spectrometry.

Similarly, in a Robinson annulation, a ¹³C-labeled Michael donor could be used. The position of the ¹³C label in the final annulated product would provide definitive evidence for the carbon-carbon bonds formed during both the Michael addition and the subsequent intramolecular aldol condensation.

Stereochemical Outcome Analysis and Transition State Models

The stereochemistry of additions to this compound is of significant interest. The propyl group at the C4 position creates a chiral center, and its stereochemistry will influence the facial selectivity of the attack on the double bond.

In a Michael addition, the nucleophile can attack the double bond from either the same face as the propyl group (syn-attack) or the opposite face (anti-attack). The steric hindrance imposed by the propyl group would generally favor the anti-attack, leading to a specific diastereomer as the major product.

The stereochemical outcome can be rationalized by considering the transition state models. For an enolate addition, the transition state would involve the approach of the enolate to the cyclohexenone ring. The conformation of the ring and the orientation of the approaching nucleophile would be arranged to minimize steric clashes. The most stable transition state, leading to the major product, would be the one where the bulky nucleophile approaches from the less hindered face of the cyclohexenone ring.

Role of Catalysis in Directing Reactivity and Selectivity

Catalysis plays a crucial role in controlling the reactivity and selectivity of reactions involving enones like this compound.

Base Catalysis: Many reactions, such as the Michael addition and the aldol condensation part of the Robinson annulation, are base-catalyzed. The base deprotonates the Michael donor to form the reactive enolate nucleophile. nih.gov

Acid Catalysis: Lewis acids can be used to activate the enone, making it more electrophilic. The Lewis acid coordinates to the carbonyl oxygen, which increases the partial positive charge on the β-carbon, thereby accelerating the rate of conjugate addition.

Organocatalysis: In recent years, asymmetric organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated ketones. Chiral amines, for example, can react with the enone to form a chiral enamine or iminium ion intermediate. This directs the subsequent attack of a nucleophile to one face of the molecule, leading to the formation of a specific enantiomer of the product. While no specific examples for this compound are cited, this methodology is broadly applicable to this class of compounds.

Metal Catalysis: Certain metal complexes can also catalyze additions to enones. For example, some transition metal catalysts can activate the enone and control the stereoselectivity of the reaction.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 4-Propylcyclohex-2-en-1-one in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

Multi-dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY)

Multi-dimensional NMR techniques are indispensable for establishing the connectivity and spatial relationships of atoms within the this compound molecule.

Correlation Spectroscopy (COSY): This two-dimensional experiment would reveal proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons. For this compound, COSY would be crucial in tracing the proton network within the cyclohexene (B86901) ring and along the propyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This would definitively assign each proton to its attached carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings between protons and carbons (typically 2-3 bonds). This is vital for identifying the quaternary carbon at position 4 and the carbonyl carbon at position 1, by observing correlations from nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of protons. This technique would be instrumental in confirming the stereochemistry and preferred conformation of the molecule.

A hypothetical table of expected NMR data is presented below based on the analysis of similar structures.

Position¹³C Chemical Shift (ppm) (Predicted)¹H Chemical Shift (ppm) (Predicted)Key HMBC Correlations (Predicted)Key NOESY Correlations (Predicted)
1~199-H-2, H-6-
2~130~5.9 (d)C-1, C-3, C-4H-3
3~160~6.8 (d)C-1, C-2, C-5H-2, H-4
4~45~2.5 (m)C-2, C-3, C-5, C-6, Propyl C'sH-3, H-5, Propyl H's
5~30~2.4 (m), ~2.2 (m)C-3, C-4, C-6, C-1H-4, H-6
6~40~2.3 (m), ~2.1 (m)C-1, C-2, C-4, C-5H-5
Propyl-1'~35~1.5 (m)C-4, Propyl C-2', Propyl C-3'H-4
Propyl-2'~20~1.4 (m)Propyl C-1', Propyl C-3'Propyl H-1'
Propyl-3'~14~0.9 (t)Propyl C-1', Propyl C-2'Propyl H-2'

Stereochemical Assignment via Anisotropy and Coupling Constant Analysis

The stereochemistry at the C-4 position is a key feature of this compound. The analysis of proton-proton coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum can provide insight into the dihedral angles between adjacent protons, which in turn helps to determine the preferred conformation of the cyclohexene ring and the relative orientation of the propyl group. Furthermore, anisotropic effects, where the magnetic field experienced by a nucleus is influenced by the spatial orientation of nearby functional groups (like the carbonyl group), can cause shifts in the resonance frequencies of protons, aiding in stereochemical assignment.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the key expected vibrational bands are:

C=O stretch: A strong absorption in the FT-IR spectrum, typically around 1670-1690 cm⁻¹, characteristic of an α,β-unsaturated ketone.

C=C stretch: An absorption in the region of 1600-1650 cm⁻¹.

=C-H stretch: Bands appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond. Conformational isomers may also be distinguishable through subtle shifts in these vibrational frequencies.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Technique
Carbonyl (C=O)1670 - 1690FT-IR (strong)
Alkene (C=C)1600 - 1650FT-IR (medium), Raman (strong)
Alkene C-H> 3000FT-IR (medium)
Aliphatic C-H< 3000FT-IR (strong)

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental formula of this compound. Techniques such as electrospray ionization (ESI) or electron ionization (EI) would be used.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound would be expected to proceed through characteristic pathways for cyclic ketones and unsaturated systems, including McLafferty rearrangements and cleavage of the propyl side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The α,β-unsaturated ketone system in this compound constitutes a chromophore that absorbs UV light. A characteristic π → π* transition would be expected at a wavelength around 220-250 nm. The exact position of the absorption maximum (λmax) is sensitive to the solvent and substitution pattern.

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination (e.g., HPLC, GC)

Since this compound possesses a chiral center at the C-4 position, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP) would be employed. The choice of the specific chiral column and mobile/stationary phase is crucial for achieving baseline separation of the enantiomers, which would allow for the determination of the enantiomeric excess (ee) in a chiral sample.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) stands as the most powerful and definitive method for the three-dimensional structural elucidation of crystalline compounds. springernature.com It provides an unambiguous determination of the spatial arrangement of atoms within a molecule, thereby establishing the relative configuration of all stereogenic centers. For chiral, enantiomerically pure compounds, XRD can also be used to determine the absolute configuration, a crucial parameter in fields such as pharmacology and materials science. springernature.comnih.gov

The application of XRD to a chiral molecule like this compound, which possesses a stereocenter at the C4 position, would be the ultimate method to distinguish between its (R) and (S) enantiomers. The process begins with the growth of a high-quality single crystal, which can often be the most challenging step. researchgate.net This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed.

The ability to determine absolute configuration hinges on the physical phenomenon of anomalous dispersion, or resonant scattering. nih.govresearchgate.net This effect occurs when the X-ray energy is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. Consequently, the intensities of Friedel pairs—reflections (h,k,l) and (-h,-k,-l)—are no longer equal, a breakdown of Friedel's Law. wikipedia.org While this effect is more pronounced for heavier atoms, it is measurable even in light-atom structures (compounds containing only C, H, N, O) with modern instrumentation and careful data collection. nih.govresearchgate.net

From the differences in Friedel pair intensities, the Flack parameter is calculated during the structural refinement process. wikipedia.org This single parameter provides a powerful and clear indication of the correct absolute structure. wikipedia.orgmdpi.com A Flack parameter value close to 0, with a small standard uncertainty, indicates that the refined stereochemical model is correct. wikipedia.org Conversely, a value approaching 1 suggests that the inverted structure is the correct one. wikipedia.org A value near 0.5 can indicate a racemic crystal or twinning. wikipedia.org Although a published crystal structure for this compound is not available, the table below outlines the general workflow for its stereochemical determination using this technique.

Table 1: Stages of an X-ray Crystallography Experiment for Stereochemical Determination

StageDescriptionInformation Obtained
Crystallization A concentrated solution of the enantiopure compound is brought slowly to a state of supersaturation to promote the growth of a single, defect-free crystal.A suitable crystal for diffraction analysis.
Data Collection The crystal is exposed to an X-ray beam, and the intensities and positions of the diffracted beams are recorded by a detector.A complete dataset of diffraction intensities, including those of Friedel pairs.
Structure Solution Computational methods are used to solve the "phase problem" and generate an initial electron density map, revealing the atomic positions.A preliminary molecular structure and connectivity (relative configuration).
Structure Refinement The initial model is refined against the experimental data using least-squares methods to optimize atomic positions and thermal parameters. The Flack parameter is calculated.A precise 3D molecular structure, bond lengths, angles, and the definitive absolute configuration. nih.gov

In-situ Spectroscopy for Real-time Reaction Monitoring (e.g., IR, UV-Vis)

In-situ spectroscopy is a vital component of Process Analytical Technology (PAT), enabling the real-time monitoring of chemical reactions as they occur in the reaction vessel. researchgate.net This approach provides immediate insight into reaction kinetics, mechanisms, and the formation of intermediates or byproducts without the need for offline sampling. For the synthesis of this compound, both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer powerful means of process control.

In-situ Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy, particularly using an Attenuated Total Reflectance (ATR) probe inserted directly into the reaction mixture, is highly effective for monitoring the progress of a synthesis. researchgate.netacs.org The technique tracks changes in the concentration of reactants, products, and intermediates by observing their characteristic vibrational frequencies (stretching and bending of chemical bonds).

In a potential synthesis of this compound, such as the dehydrogenation of 4-propylcyclohexanone (B1345700), IR spectroscopy would monitor the disappearance of the reactant and the appearance of the product. The key spectral changes would be the shift of the carbonyl (C=O) stretching frequency from that of a saturated ketone to that of a conjugated ketone, and the emergence of the alkene (C=C) stretching vibration. researchgate.net

Table 2: Hypothetical Monitoring of this compound Synthesis via IR Spectroscopy

Compound / Functional GroupExpected IR Absorption (cm⁻¹)Reaction Monitoring Insight
Reactant: 4-Propylcyclohexanone
Saturated Ketone (C=O)~1715 cm⁻¹Peak intensity decreases as the reaction proceeds.
Product: this compound
Conjugated Ketone (C=O)~1685 cm⁻¹Peak intensity increases, indicating product formation.
Alkene (C=C)~1620 cm⁻¹Peak intensity increases, confirming the formation of the α,β-unsaturated system.

In-situ Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. thermofisher.com This technique is particularly sensitive to molecules containing chromophores, especially conjugated π-electron systems. youtube.com

The formation of this compound involves the creation of an α,β-unsaturated ketone system. This conjugated system is a chromophore that absorbs UV light at a longer wavelength (a bathochromic or red shift) compared to its non-conjugated precursors. libretexts.org By placing a fiber-optic probe in the reaction vessel, the increase in absorbance at the specific maximum wavelength (λmax) of the product can be monitored over time. researchgate.netsapub.org This data allows for the direct calculation of reaction rates and the determination of the reaction endpoint, ensuring process efficiency and consistency. thermofisher.com

Computational and Theoretical Chemistry Studies of 4 Propylcyclohex 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) represents a powerful computational method to investigate the properties of molecules like 4-Propylcyclohex-2-en-1-one. However, no specific DFT studies have been published for this compound.

Electronic Structure and Molecular Orbital Analysis

A comprehensive analysis of the electronic structure of this compound has not been reported. Such a study would involve the calculation and visualization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are fundamental to understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO identifying sites for nucleophilic attack. The energy gap between the HOMO and LUMO would also be a key parameter to determine the molecule's kinetic stability and electronic excitation properties.

Reactivity Descriptors and Electrophilicity Indices

Global reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, are crucial for quantifying the reactivity of a molecule. These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's ability to accept or donate electrons in a reaction. To date, no published research has calculated these indices for this compound. Such data would be instrumental in predicting its behavior in various chemical environments.

Conformational Analysis and Energy Landscapes

The presence of a flexible propyl group and the non-planar cyclohexenone ring suggests that this compound can exist in multiple conformations. A detailed conformational analysis would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's three-dimensional shape influences its physical and chemical properties. At present, no such conformational analysis or energy landscape has been documented in the scientific literature.

Vibrational Frequencies and Spectroscopic Property Prediction

Theoretical calculations of vibrational frequencies are essential for interpreting experimental infrared (IR) and Raman spectra. By predicting the vibrational modes of this compound, researchers could assign specific spectral peaks to the stretching and bending of its various chemical bonds. This would provide a deeper understanding of the molecule's structural dynamics. Currently, no such theoretical spectroscopic predictions have been published.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior and conformational flexibility of molecules. For this compound, MD simulations could provide significant insights into the dynamic motions of the propyl chain and the cyclohexenone ring, including ring-puckering and the rotational dynamics of the substituent. This would offer a more realistic picture of the molecule's behavior in solution or other environments. As of now, no molecular dynamics studies on this compound have been reported.

Transition State Modeling and Reaction Energy Profile Mapping

Understanding the reaction mechanisms involving this compound requires the modeling of transition states and the mapping of reaction energy profiles. This type of computational study can elucidate the pathways of chemical transformations, determine activation energies, and predict reaction kinetics. For instance, modeling the transition states for reactions such as Michael additions or Diels-Alder reactions, where cyclohexenones are common substrates, would be of significant chemical interest. However, no such transition state modeling or reaction energy profile mapping has been specifically carried out for this compound in the available scientific literature.

Quantum-Chemical Rationalization of Selectivity (Chemo-, Regio-, Stereo-)

No research data is available.

QSAR/QSPR Model Development for Reactivity Prediction (excluding biological activity)

No research data is available.

Applications of 4 Propylcyclohex 2 En 1 One in Advanced Organic Synthesis

Precursor for Heterocyclic Compounds

There are no documented instances of 4-Propylcyclohex-2-en-1-one being used as a direct precursor for the synthesis of heterocyclic compounds.

Development of Specialized Organic Reagents and Probes

The development of specialized organic reagents or chemical probes derived from This compound is not described in the current body of scientific literature.

Contribution to Novel Synthetic Methodologies

No novel synthetic methodologies have been reported that specifically feature This compound as a key substrate or component.

Future Directions and Emerging Research Avenues

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Furthermore, AI is being developed to predict the course of multi-step syntheses, offering novel retrosynthetic pathways to 4-propylcyclohex-2-en-1-one and its derivatives. neurips.cc These data-driven approaches are not limited by human intuition and can uncover unconventional and more efficient synthetic routes. youtube.com

Table 1: Impact of AI and Machine Learning on this compound Research

Area of ImpactApplicationPotential Benefit
Reaction Prediction Predicting the major products of reactions involving this compound.Reduced number of failed experiments and faster discovery of new transformations.
Condition Optimization Recommending optimal catalysts, solvents, and temperatures for specific reactions.Higher yields, improved selectivity, and more sustainable chemical processes.
Retrosynthetic Analysis Proposing novel and efficient synthetic routes to this compound and its derivatives.Discovery of shorter and more cost-effective synthetic pathways.
Mechanism Elucidation Assisting in the understanding of complex reaction mechanisms.Deeper insights into the reactivity of the enone system.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, and its application to the production of this compound offers significant advantages over traditional batch processes. ajinomoto.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. ajinomoto.com

The scalable nature of continuous flow systems makes them ideal for the industrial production of this compound. ajinomoto.com Reactions that are difficult or hazardous to conduct in large batches, such as those involving highly reactive intermediates or exothermic processes, can often be performed safely and efficiently in a continuous flow reactor. ajinomoto.com For example, the dehydrogenation of 4-propylcyclohexanone (B1345700) to form the target enone could be significantly improved using a flow setup. nih.gov

Moreover, continuous flow systems can be readily automated and integrated with real-time analysis techniques, allowing for rapid optimization and quality control. This technology also promotes greener chemistry by minimizing waste and energy consumption. ajinomoto.com The development of telescoped reactions in flow, where multiple synthetic steps are performed sequentially without isolating intermediates, could further streamline the synthesis of complex molecules from this compound. rsc.org

Exploration of Novel Catalytic Systems for Unprecedented Reactivity

The development of novel catalytic systems is a cornerstone of modern organic synthesis, and this is particularly true for the functionalization of enones like this compound. chiralpedia.comnih.gov Researchers are actively exploring new catalysts to achieve unprecedented levels of selectivity and efficiency in reactions involving the cyclohexenone core.

Biocatalysis: Enzymes are nature's catalysts and offer exquisite selectivity under mild reaction conditions. chiralpedia.comnih.gov Ene-reductases, for instance, can be used for the asymmetric reduction of the double bond in this compound to produce chiral cyclohexanones with high enantiomeric excess. acs.org The integration of molecular biology techniques allows for the engineering of enzymes with tailored specificities and enhanced stability, opening up new possibilities for the synthesis of enantiopure compounds. chiralpedia.com

Organocatalysis: Metal-free organocatalysis has become a powerful tool for asymmetric synthesis. nih.govfrontiersin.org Chiral amines, for example, can catalyze the asymmetric addition of various nucleophiles to the enone system of this compound, providing access to a wide range of functionalized chiral cyclohexanones. organic-chemistry.org The development of new and more efficient organocatalysts remains a major focus of research.

Metal Catalysis: Transition metal catalysis continues to be a dominant force in organic synthesis. nih.govfrontiersin.org Palladium-catalyzed reactions, for example, are widely used for the α,β-dehydrogenation of ketones to form enones. nsf.gov Future research will likely focus on developing more sustainable and cost-effective catalysts based on earth-abundant metals. The use of novel ligands can also be explored to fine-tune the reactivity and selectivity of metal catalysts in transformations of this compound.

Design of Next-Generation Enone Derivatives with Tunable Reactivity

The this compound scaffold provides a versatile platform for the design and synthesis of next-generation enone derivatives with tunable reactivity and tailored properties. researchgate.net By strategically introducing different functional groups onto the cyclohexenone ring, chemists can modulate the electronic and steric properties of the molecule, thereby influencing its reactivity in subsequent transformations. nih.gov

For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the ring can alter the electrophilicity of the enone system, making it more or less susceptible to nucleophilic attack. This allows for precise control over the outcome of chemical reactions. The synthesis of novel derivatives is crucial for applications in drug discovery and materials science, where specific molecular properties are required. nih.govnih.govrsc.org

The development of multicomponent reactions involving enones is another promising avenue for creating molecular diversity. rsc.org These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step, providing efficient access to libraries of novel compounds for biological screening and other applications.

Photoredox and Electrochemistry in Cyclohexenone Transformations

Photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools for organic synthesis, offering new ways to activate and transform molecules like this compound. nih.govnih.gov These methods utilize light or electricity, respectively, to drive chemical reactions, often under mild conditions and with high selectivity.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate reactive radical intermediates from enones, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org This technology enables the construction of complex cyclic and polycyclic structures that would be difficult to access using traditional methods. acs.org For example, the β-selective acylation of the double bond in this compound could be achieved using photoredox catalysis. rsc.org

Electrochemistry: Electrochemical methods provide an alternative and often complementary approach to generating reactive species. nih.gov Electrosynthesis can be used for both oxidative and reductive transformations of enones, providing access to a wide range of functionalized products. A key advantage of electrochemistry is that it avoids the use of stoichiometric chemical oxidants or reductants, making it a greener and more atom-economical approach. nih.gov The combination of electrochemistry with other catalytic methods is also a promising area of future research.

Table 2: Comparison of Photoredox and Electrochemical Methods for Enone Functionalization

FeaturePhotoredox CatalysisElectrochemistry
Energy Source Visible LightElectricity
Reaction Initiation Photoinduced electron transferElectrode potential
Key Intermediates Radical ions, radicalsRadical ions, radicals
Advantages Mild reaction conditions, high functional group tolerance.Avoids stoichiometric reagents, high atom economy.
Potential Applications for this compound C-H functionalization, cycloadditions, cross-coupling reactions.Reductive coupling, oxidative cyclizations, paired electrolysis.

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